9-bromo-5-(furan-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
The compound 9-bromo-5-(furan-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine belongs to the benzo-fused pyrazolo-oxazine family, characterized by a bicyclic scaffold combining pyrazole and oxazine moieties. This structure is substituted with bromine at position 9, a furan-2-yl group at position 5, and a thiophen-2-yl group at position 2. The bromine atom enhances electrophilic reactivity, while the heteroaromatic substituents (furan and thiophene) contribute to π-π stacking interactions and electronic modulation . Such scaffolds are recognized as "privileged substructures" in medicinal chemistry due to their ability to bind diverse biological targets .
Properties
IUPAC Name |
9-bromo-5-(furan-2-yl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c19-11-5-6-15-12(9-11)14-10-13(17-4-2-8-24-17)20-21(14)18(23-15)16-3-1-7-22-16/h1-9,14,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREJKRONEZOCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CS4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-bromo-5-(furan-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a member of the pyrazolo[1,5-c][1,3]oxazine family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various heterocycles. The initial steps may include the formation of the pyrazole framework followed by the introduction of furan and thiophene moieties through palladium-catalyzed cross-coupling reactions. The specific synthesis pathway can be summarized as follows:
- Formation of the Pyrazole Ring : This often involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of Furan and Thiophene : Utilizing palladium-catalyzed reactions allows for the selective introduction of these heterocycles at specific positions on the pyrazole core.
- Bromination : The final step typically includes bromination to yield the bromo-substituted derivative.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo derivatives, including those similar to this compound. For instance, compounds with similar structural features have demonstrated significant activity against various bacterial strains and fungi.
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 9-bromo derivative | 6.25 | Antifungal against Fusarium oxysporum |
| Related pyrazoles | 54.65 | Antibacterial against E. coli |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo derivatives has been extensively studied. Compounds structurally related to this compound have shown promising results in inhibiting COX enzymes.
Case Study: COX Inhibition
A systematic review reported that certain pyrazole derivatives exhibited selective COX-2 inhibition with IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example:
| Compound | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|
| Pyrazole A | 0.01 | >344 |
| Pyrazole B | 5.40 | Not specified |
Anticancer Activity
Preliminary investigations into the anticancer properties of this class of compounds have yielded encouraging results. Some derivatives have shown cytotoxic effects on various cancer cell lines, indicating their potential as therapeutic agents.
Research Findings
In vitro studies have demonstrated that certain analogs can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs of this compound differ in substituents at positions 2, 5, and 9, influencing electronic properties, solubility, and intermolecular interactions. Below is a comparative table based on evidence from crystallographic and synthetic studies:
Electronic and Steric Effects
- Bromine vs. Chlorine at Position 9 : Bromine’s larger atomic radius increases steric hindrance but enhances halogen bonding compared to chlorine .
- Thiophene vs. Furan at Position 2 : Thiophene’s sulfur atom provides stronger electron-donating capacity and better π-stacking than furan, which is more oxygen-dependent .
- Nitrophenyl vs.
Physicochemical Properties
- Hydrogen Bonding : Analogs with methoxy or ethoxy groups (e.g., compounds from ) exhibit higher hydrogen bond acceptor counts (6–8) compared to the target compound (5 acceptors) .
- Complexity : The target compound’s fused bicyclic system and heteroaromatic substituents result in a molecular complexity index of ~640, comparable to analogs with nitro or bulky aryl groups .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the benzo[e]pyrazolo[1,5-c][1,3]oxazine core?
- Methodological Answer : The core structure can be synthesized via cyclocondensation reactions between functionalized pyrazole precursors and heterocyclic aldehydes. For example, highlights the use of fluorobenzamide intermediates in pyrazolo[1,3]oxazine synthesis, while demonstrates refluxing in glacial acetic acid with anhydrous sodium acetate to promote cyclization. Key steps include optimizing reaction time (8–10 hours) and temperature (reflux conditions) to achieve yields >30% .
Q. How should researchers purify and characterize this compound given limited analytical data from suppliers?
- Methodological Answer : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended for purification. Characterization requires a combination of / NMR to confirm substitution patterns and LC-MS for molecular weight validation. provides a template for reporting melting points (e.g., 196–198°C) and LC-MS data (e.g., m/z 229.1916) to cross-validate purity .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : NMR can resolve furan (δ 6.3–7.2 ppm) and thiophene (δ 7.3–7.5 ppm) proton environments, while NMR identifies carbonyl and heterocyclic carbons.
- X-ray Crystallography : and emphasize single-crystal X-ray diffraction (R factor <0.05) to resolve planar fragments and bond angles (e.g., C–C mean deviation: 0.005 Å) .
Advanced Research Questions
Q. How can substituent electronic effects (e.g., bromo, thiophenyl) influence reactivity in cross-coupling reactions?
- Methodological Answer : Bromine at position 9 (electron-withdrawing) enhances electrophilic substitution at the furan or thiophene rings. demonstrates that bromination or nitration reactions require careful control of reaction conditions (e.g., solvent polarity, temperature) to direct electrophiles to specific positions. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer : Discrepancies in yields (e.g., 39.5% vs. 70%) may arise from competing side reactions or incomplete cyclization. suggests systematic optimization of stoichiometry (equimolar ratios), catalyst screening (e.g., Pd/C for reductive steps), and in-situ monitoring via TLC or HPLC. Statistical tools like Design of Experiments (DoE) can identify critical parameters .
Q. How can the Aryl Halide Chemistry Informer Library ( ) aid in reaction screening?
- Methodological Answer : The library’s 18 drug-like molecules enable comparative analysis of reaction compatibility. For example, testing Suzuki-Miyaura coupling with brominated analogs (e.g., 5-bromothiophene) under varying Pd catalysts (e.g., Pd(PPh)) can reveal steric/electronic limitations. Screening data (e.g., TON, TOF) should be tabulated to guide method selection .
Q. What crystallographic insights inform the compound’s stability under thermal stress?
- Methodological Answer : Single-crystal X-ray data ( ) reveal triclinic packing (space group P1, α = 89.3°, β = 89.2°) and intermolecular interactions (e.g., S···Br contacts). Thermal gravimetric analysis (TGA) coupled with DSC can correlate structural features (e.g., hydrogen bonding) with decomposition thresholds (>200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
